molecular formula C4H4I2N2 B6614915 3,5-diiodo-4-methyl-1H-pyrazole CAS No. 866639-16-9

3,5-diiodo-4-methyl-1H-pyrazole

Cat. No. B6614915
CAS RN: 866639-16-9
M. Wt: 333.90 g/mol
InChI Key: QBKNVRZWDWFLDP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including “3,5-diiodo-4-methyl-1H-pyrazole”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

The molecular structure of “3,5-diiodo-4-methyl-1H-pyrazole” is characterized by a five-membered heterocyclic ring containing two nitrogen atoms and three carbon atoms . The two iodine atoms are attached to the carbon atoms at the 3rd and 5th positions, and a methyl group is attached to the 4th carbon atom.


Chemical Reactions Analysis

Pyrazoles, including “3,5-diiodo-4-methyl-1H-pyrazole”, exhibit a wide range of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .

Scientific Research Applications

Drug Discovery

3,5-diiodo-4-methyl-1H-pyrazole has various applications in scientific experiments, including drug discovery. Pyrazoles and their derivatives have been extensively highlighted for their diverse biological activities, such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Analytical Chemistry

This compound is also used in analytical chemistry. The pyrazole moiety is a core element in various sectors of the chemical industry, including medicine and agriculture .

Agrochemistry

Pyrazoles have a wide range of applications in agrochemistry . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Coordination Chemistry

In coordination chemistry, pyrazoles are used due to their fascinating properties demonstrated by numerous pyrazole derivatives .

Organometallic Chemistry

Pyrazoles are also used in organometallic chemistry . They are among the most extensively studied groups of compounds within the azole family .

Textile Industry

Triarylpyrazoline compounds, which can be synthesized from pyrazoles, have been used as fluorescent whitening agents in the textile industry .

Future Directions

Pyrazoles, including “3,5-diiodo-4-methyl-1H-pyrazole”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The future research directions include advancing the methodologies and applications of pyrazole derivatives .

properties

IUPAC Name

3,5-diiodo-4-methyl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4I2N2/c1-2-3(5)7-8-4(2)6/h1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKNVRZWDWFLDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1I)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4I2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Diiodo-4-methyl-1h-pyrazole

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